



# Application Notes and Protocols: Testing S100P-IN-1 on Patient-Derived Organoids

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Compound of Interest		
Compound Name:	S100P-IN-1	
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### Introduction

S100P is a small calcium-binding protein that is overexpressed in various cancers, including pancreatic, breast, and colon cancer.[1][2][3] Its expression is often correlated with tumor progression, metastasis, and resistance to chemotherapy.[1][4] S100P exerts its oncogenic functions through interaction with multiple downstream effectors, primarily by activating the Receptor for Advanced Glycation End products (RAGE). This interaction triggers signaling cascades, including the RAGE/ERK and PI3K/AKT pathways, which promote cell proliferation, survival, and invasion.[2] Given its pivotal role in cancer pathology, S100P has emerged as a promising therapeutic target.

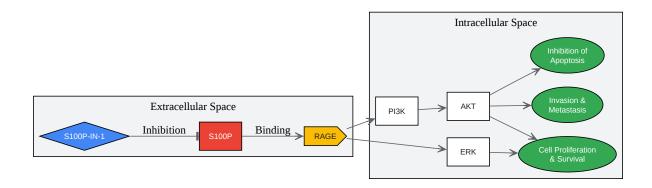
**S100P-IN-1** is a small molecule inhibitor designed to disrupt the function of S100P. While the precise mechanism of action for many S100P inhibitors is the disruption of the S100P-RAGE interaction, leading to the blockage of pro-tumorigenic signaling, specific details for **S100P-IN-1** are still emerging.[5] Patient-derived organoids (PDOs) are three-dimensional (3D) in vitro culture systems that closely recapitulate the genetic and phenotypic characteristics of the original patient tumor.[6] This makes them a superior model for preclinical drug screening and personalized medicine compared to traditional 2D cell cultures.

This document provides a detailed protocol for testing the efficacy of **S100P-IN-1** on PDOs, covering organoid culture, drug treatment, and a suite of assays to evaluate the inhibitor's effects on viability, apoptosis, and target engagement.



## **Signaling Pathway of S100P**

S100P is involved in key signaling pathways that drive cancer progression. A simplified representation of the S100P-mediated signaling cascade is illustrated below.



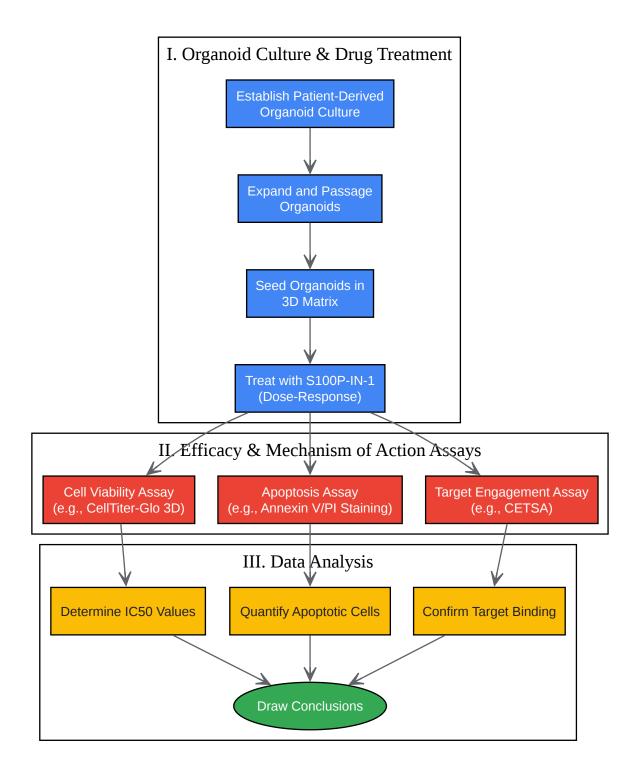
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Figure 1: S100P Signaling Pathway and Inhibition by S100P-IN-1.

# **Experimental Workflow**

The overall experimental workflow for testing **S100P-IN-1** on PDOs is outlined in the following diagram.





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**Figure 2:** Experimental workflow for **S100P-IN-1** testing on PDOs.

## **Protocols**



## **Patient-Derived Organoid (PDO) Culture**

This protocol is a general guideline and may require optimization based on the tissue of origin.

#### Materials:

- Fresh tumor tissue from patient biopsy or resection
- Basement membrane matrix (e.g., Matrigel®)
- Organoid culture medium (specific to tissue type)
- Gentle cell dissociation reagent (e.g., TrypLE™ Express)
- DMEM/F-12 with HEPES
- · Sterile scalpels, forceps, and petri dishes
- Cell strainers (40-100 μm)
- Centrifuge
- Incubator (37°C, 5% CO2)

- Tissue Processing:
  - Wash the fresh tumor tissue with ice-cold DMEM/F-12.
  - Mince the tissue into small fragments (~1-2 mm³) using sterile scalpels in a petri dish.[7]
  - Digest the tissue fragments with a gentle cell dissociation reagent according to the manufacturer's instructions to obtain a single-cell suspension or small cell clusters.
  - Filter the cell suspension through a cell strainer to remove larger debris.[3]
  - Wash the cells with DMEM/F-12 and centrifuge to obtain a cell pellet.



- Organoid Seeding:
  - Resuspend the cell pellet in a cold basement membrane matrix.
  - Plate droplets of the cell-matrix mixture into pre-warmed culture plates.[8]
  - Allow the droplets to solidify in the incubator for 20-30 minutes.
  - Gently add pre-warmed organoid culture medium to each well.[8]
- Organoid Maintenance:
  - Culture the organoids in a humidified incubator at 37°C and 5% CO2.
  - Change the culture medium every 2-3 days.
  - Monitor organoid growth using a brightfield microscope.
  - Passage the organoids every 7-14 days, or when they become dense, by dissociating them into smaller fragments or single cells and re-seeding in a fresh matrix.

### S100P-IN-1 Treatment

#### Materials:

- Established PDO cultures
- **S100P-IN-1** (dissolved in a suitable solvent, e.g., DMSO)
- Organoid culture medium
- Multi-well plates (e.g., 96-well)

- Organoid Plating for Drug Screening:
  - Harvest mature organoids and dissociate them into small, uniform fragments.



- Seed the organoid fragments in a basement membrane matrix in a 96-well plate.
- Culture for 24-48 hours to allow organoid reformation.
- Drug Preparation and Treatment:
  - Prepare a stock solution of S100P-IN-1 in the appropriate solvent.
  - Create a serial dilution of **S100P-IN-1** in the organoid culture medium to achieve the desired final concentrations. A suggested starting range is  $0.01 \mu M$  to  $100 \mu M$ .
  - Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration) and a positive control for cell death (e.g., a known cytotoxic agent).
  - Carefully replace the medium in each well with the medium containing the different concentrations of **S100P-IN-1**.
  - Incubate the plates for a predetermined duration (e.g., 72 hours).

## **Cell Viability Assay (CellTiter-Glo® 3D)**

This assay quantifies ATP, an indicator of metabolically active cells.[9][10]

#### Materials:

- S100P-IN-1 treated PDOs in a 96-well plate
- CellTiter-Glo® 3D Reagent
- Plate reader with luminescence detection capabilities

- Equilibrate the 96-well plate and the CellTiter-Glo® 3D Reagent to room temperature.
- Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of culture medium in each well.
- Mix the contents by shaking the plate for 2 minutes on an orbital shaker.



- Incubate the plate at room temperature for 30 minutes to stabilize the luminescent signal.
- Measure the luminescence using a plate reader.
- Calculate the percentage of cell viability relative to the vehicle control and plot a doseresponse curve to determine the IC50 value.

## **Apoptosis Assay (Annexin V-FITC/PI Staining)**

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11] [12][13]

#### Materials:

- S100P-IN-1 treated PDOs
- Gentle cell dissociation reagent
- Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
- · Flow cytometer

#### Procedure:

- Harvest the treated organoids and dissociate them into a single-cell suspension.
- · Wash the cells with cold PBS.
- Resuspend the cells in the binding buffer provided in the kit.
- Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.[11]
- Analyze the cells by flow cytometry within one hour.

# Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)

## Methodological & Application





CETSA assesses the binding of a ligand to its target protein by measuring changes in the protein's thermal stability.[7][9][14][15]

#### Materials:

- S100P-IN-1 treated PDOs
- Lysis buffer with protease inhibitors
- PCR tubes or plates
- Thermocycler
- Western blot or ELISA reagents
- Anti-S100P antibody

- Treat PDOs with S100P-IN-1 or vehicle control for a specified time.
- · Harvest and lyse the organoids.
- Aliquot the cell lysate into PCR tubes.
- Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by cooling.
- Centrifuge the heated lysates to pellet the aggregated proteins.
- Collect the supernatant containing the soluble protein fraction.
- Analyze the amount of soluble S100P in the supernatant by Western blot or ELISA using an anti-S100P antibody.
- Binding of S100P-IN-1 to S100P will result in a shift in the melting curve of S100P to a higher temperature.



# **Data Presentation**

All quantitative data should be summarized in tables for clear comparison.

Table 1: S100P-IN-1 Dose-Response on PDO Viability

PDO Line	S100P-IN-1 Concentration (µM)	% Viability (Mean ± SD)	IC50 (μM)
PDO-1	0 (Vehicle)	100 ± 5.2	
0.1	95 ± 4.8		-
1	78 ± 6.1	-	
10	52 ± 7.3	-	
100	21 ± 3.9		
PDO-2	0 (Vehicle)	100 ± 6.5	_
0.1	98 ± 5.9		
1	85 ± 7.2	-	
10	61 ± 8.1	_	
100	35 ± 6.4		

Table 2: Effect of S100P-IN-1 on Apoptosis in PDOs

PDO Line	Treatment	% Early Apoptotic Cells (Mean ± SD)	% Late Apoptotic/Necrotic Cells (Mean ± SD)
PDO-1	Vehicle	5.2 ± 1.1	3.1 ± 0.8
S100P-IN-1 (IC50)	25.8 ± 3.4	15.6 ± 2.9	
PDO-2	Vehicle	6.1 ± 1.5	4.5 ± 1.2
S100P-IN-1 (IC50)	18.9 ± 2.8	10.2 ± 2.1	



Table 3: S100P Thermal Shift upon S100P-IN-1 Binding

Treatment	Temperature (°C)	Relative Soluble S100P (Mean ± SD)	Tagg (°C)
Vehicle	40	1.00 ± 0.05	
50	0.95 ± 0.07		
60	0.52 ± 0.09	_	
70	0.15 ± 0.04	_	
S100P-IN-1	40	1.00 ± 0.06	
50	0.98 ± 0.05		•
60	0.85 ± 0.08	_	
70	0.45 ± 0.06	_	

## Conclusion

This comprehensive protocol provides a robust framework for the preclinical evaluation of the S100P inhibitor, **S100P-IN-1**, using patient-derived organoids. By combining assessments of cell viability, apoptosis, and direct target engagement, researchers can gain valuable insights into the therapeutic potential of **S100P-IN-1** and inform its further development for cancer therapy. The use of PDOs in these studies enhances the clinical relevance of the findings and supports the advancement of personalized medicine approaches targeting the S100P pathway.

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